molecular formula C27H26O17 B14781439 6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B14781439
M. Wt: 622.5 g/mol
InChI Key: QYOCHHVLSDCQCN-UHFFFAOYSA-N
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Description

6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a carboxylic acid group, and a chromen-4-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves several steps:

    Formation of the Chromen-4-one Moiety: This step typically involves the condensation of a phenolic compound with an appropriate diketone under acidic conditions.

    Glycosylation: The chromen-4-one moiety is then glycosylated using a glycosyl donor, such as a glycosyl bromide, in the presence of a Lewis acid catalyst.

    Hydroxylation: The glycosylated product undergoes hydroxylation to introduce the hydroxyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. These methods are often more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of inflammatory diseases, cancer, and cardiovascular disorders.

Industry

In the industrial sector, the compound is used in the formulation of dietary supplements and functional foods due to its health benefits.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant activity and potential neuroprotective effects.

Uniqueness

6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its complex structure allows for diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H26O17

Molecular Weight

622.5 g/mol

IUPAC Name

6-[5-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)12-7-11(29)15-13(41-12)5-10(40-26-20(34)16(30)18(32)22(43-26)24(36)37)6-14(15)42-27-21(35)17(31)19(33)23(44-27)25(38)39/h1-7,16-23,26-28,30-35H,(H,36,37)(H,38,39)

InChI Key

QYOCHHVLSDCQCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Origin of Product

United States

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